molecular formula C14H13NO B5618477 4-(1,3-dihydro-2H-isoindol-2-yl)phenol

4-(1,3-dihydro-2H-isoindol-2-yl)phenol

Cat. No.: B5618477
M. Wt: 211.26 g/mol
InChI Key: DFNOLMHJSPCGNX-UHFFFAOYSA-N
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Description

4-(1,3-Dihydro-2H-isoindol-2-yl)phenol is an organic compound that features a phenol group attached to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol typically involves the reaction of isoindoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between the isoindoline and phenol groups. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-2H-isoindol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The isoindoline moiety can be reduced to form isoindoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Isoindoline derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(1,3-Dihydro-2H-isoindol-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the isoindoline moiety can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride: Similar structure but with a butanoic acid group instead of a phenol group.

    2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: Contains an isoindoline moiety attached to a melatonin derivative.

    N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: Features a similar isoindoline structure with additional functional groups.

Uniqueness

4-(1,3-Dihydro-2H-isoindol-2-yl)phenol is unique due to its combination of a phenol group and an isoindoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNOLMHJSPCGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333351
Record name 4-(1,3-dihydroisoindol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41790-54-9
Record name 4-(1,3-dihydroisoindol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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